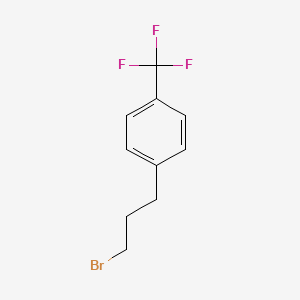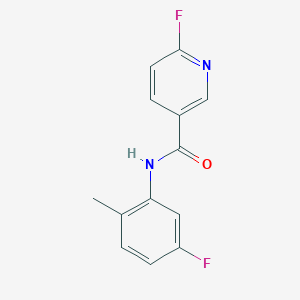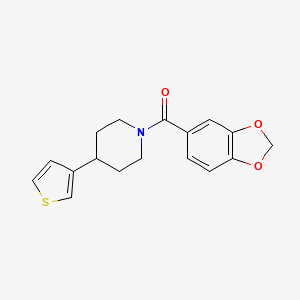
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a clear, colorless oil and serves as a key intermediate in the synthesis of various pharmaceuticals, including Cinacalcet Hydrochloride . This compound is notable for its bromopropyl and trifluoromethyl functional groups, which contribute to its reactivity and utility in organic synthesis.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)benzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(trifluoromethyl)benzene. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. It is particularly important in the production of Cinacalcet Hydrochloride, a drug used to treat secondary hyperparathyroidism . Additionally, this compound is used in the development of new chemical entities in medicinal chemistry, as well as in the study of reaction mechanisms and the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is primarily related to its reactivity as an intermediate in organic synthesisThe trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene include:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Differing only in the position of the trifluoromethyl group, this compound exhibits similar reactivity but may have different physical properties and applications.
1-Bromo-3-(trifluoromethyl)benzene: Lacking the propyl chain, this compound is less versatile in synthetic applications but still useful in certain reactions.
4-(Trifluoromethyl)benzyl bromide: This compound has a benzyl bromide structure, making it more reactive in certain nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFKVXKBMORNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![2-Methoxy-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2682586.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)
![1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride](/img/structure/B2682591.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)
![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)
